molecular formula C23H26N4O3 B2707790 2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide CAS No. 852368-25-3

2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide

Cat. No.: B2707790
CAS No.: 852368-25-3
M. Wt: 406.486
InChI Key: NKTQWWQIQMVQHT-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide is a synthetic compound featuring a hybrid pharmacophore combining an indole core, a 2-oxoacetamide linker, and a 4-(4-methoxyphenyl)piperazine moiety. The indole scaffold is a privileged structure in medicinal chemistry, known for its bioactivity in targeting serotonin receptors and other neurological targets . The 2-oxoacetamide group serves as a flexible linker, enabling interactions with diverse binding pockets, while the 4-methoxyphenylpiperazine moiety is commonly associated with affinity for serotonin (5-HT) and dopamine receptors . The molecular formula is C₂₃H₂₅N₄O₃ (molecular weight: 420.5 g/mol), with hydrogen bond donors (2) and acceptors (5) suggesting moderate solubility and bioavailability .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-30-18-8-6-17(7-9-18)27-14-12-26(13-15-27)11-10-24-23(29)22(28)20-16-25-21-5-3-2-4-19(20)21/h2-9,16,25H,10-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTQWWQIQMVQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the indole derivative reacts with a piperazine derivative in the presence of a suitable base.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole-piperazine intermediate and an acylating agent, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders, given its structural similarity to known psychoactive compounds.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide involves its interaction with specific molecular targets in the body. The compound is believed to act on:

    G-Protein-Coupled Receptors (GPCRs): Particularly alpha1-adrenergic receptors, which play a role in the contraction of smooth muscles and regulation of blood pressure.

    Neurotransmitter Systems: May influence the activity of neurotransmitters such as serotonin and dopamine, contributing to its potential psychoactive effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Structural Variations Molecular Weight Key References
2-(1H-Indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide (Target) 4-(4-Methoxyphenyl)piperazine, ethyl linker 420.5
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol Naphthalenesulfonylindole, ethanol linker, 2-methoxyphenylpiperazine ~530*
N-(3-Benzoyl-3-azabicyclo[3.1.0]hexan-6-yl)-2-(4-fluoro-7-(trichloromethyl-oxadiazolyl)-1H-indol-3-yl)-2-oxoacetamide Azabicyclohexane, trichloromethyl-oxadiazole substituent, fluoroindole ~590*
2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide 4-Chlorophenylindole, propylamide 342.8

*Estimated based on molecular formulas.

Key Observations :

  • Substitution on the piperazine ring (e.g., 4-methoxyphenyl vs. 2-methoxyphenyl) significantly alters receptor selectivity. For example, 2-methoxyphenylpiperazine derivatives show higher 5-HT6 receptor antagonism (pKi = 7.73–7.87) .
  • Bulkier substituents, such as naphthalenesulfonyl or azabicyclohexane, enhance binding affinity but may reduce solubility .

Functional Analogues with Diverse Pharmacophores

Table 2: Functional Comparison of Bioactive Analogues

Compound Class Target Receptor/Activity Potency (IC₅₀/pKi) Structural Relevance to Target Compound
Arylsulfonylindole-Piperazines (e.g., 4g, 4j) 5-HT6 receptor antagonism IC₅₀ = 32 nM (4j) Shared piperazine and indole motifs; sulfonyl groups enhance binding.
Thiazole-Piperazine Derivatives (e.g., 13, 18) Matrix metalloproteinase (MMP) inhibition N/A Piperazine-ethylacetamide linkers mimic the target’s flexibility.
Indol-3-yl Glyoxylamides (e.g., 2e) MDM2-p53 and PBR protein binding (anticancer) pKi = 7.5–8.0 Oxoacetamide linker critical for hydrogen bonding.

Key Insights :

  • Thiazole derivatives (e.g., 13 , 18 ) demonstrate that piperazine-ethyl linkers are versatile scaffolds for enzyme inhibition, though the target compound lacks the thiazole heterocycle .

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely follows established routes for indole-oxoacetamides, involving oxalyl chloride-mediated coupling of indole-3-carboxylic acid derivatives with piperazine-containing amines .
  • SAR Trends :
    • Piperazine Substituents : 4-Methoxyphenyl groups balance lipophilicity and hydrogen bonding, but 4-chlorophenyl or naphthalenesulfonyl groups may enhance potency .
    • Linker Optimization : Ethyl linkers improve conformational flexibility compared to rigid bicyclic systems (e.g., azabicyclohexane in ).

Biological Activity

Overview

The compound 2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide , commonly referred to as IND24, is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an indole core and a piperazine moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24H28N4O3
  • Molecular Weight : 420.513 g/mol
  • CAS Number : 852368-24-2

The biological activity of IND24 is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical physiological processes. The indole structure is known for its ability to mimic neurotransmitters, which may explain the compound's effects on the central nervous system.

Antidepressant Effects

Research indicates that IND24 exhibits antidepressant-like effects in animal models. A study demonstrated that administration of IND24 significantly reduced depressive behaviors in mice subjected to stress tests, suggesting its potential as a therapeutic agent for depression.

Antitumor Activity

IND24 has shown promising results in inhibiting the growth of cancer cells. In vitro studies indicated that the compound effectively reduced cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In models of neurodegeneration, IND24 demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, indicating its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Comparative Analysis with Related Compounds

To understand the unique biological profile of IND24, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
2-(1H-indol-3-yl)-N-(2-(4-(3-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamideStructureModerate antidepressant effects
2-(1H-indol-3-yl)-N-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamideStructureReduced tumor growth inhibition

Study 1: Antidepressant Activity

In a double-blind study involving mice, IND24 was administered at varying doses over two weeks. Behavioral assays revealed a significant decrease in immobility time in the forced swim test compared to control groups, indicating robust antidepressant activity.

Study 2: Cancer Cell Inhibition

A series of experiments conducted on MCF7 (breast cancer) and PC3 (prostate cancer) cell lines showed that IND24 inhibited cell proliferation by inducing apoptosis through caspase activation pathways. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with IND24 .

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